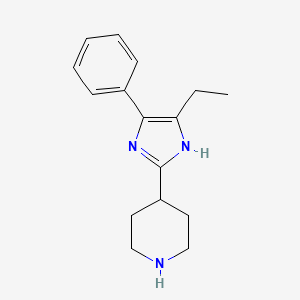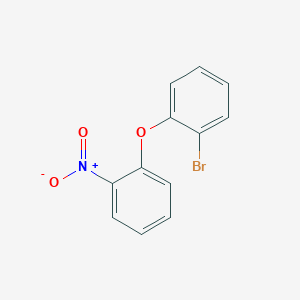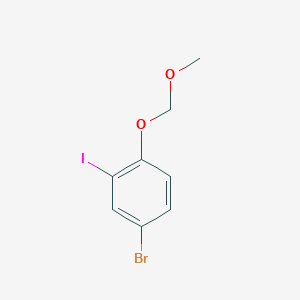
n-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C10H15N3O4S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group at the para position, forming 4-nitrobenzene.
Sulfonation: The 4-nitrobenzene is then sulfonated to introduce a sulfonamide group, resulting in 4-nitrobenzene-1-sulfonamide.
Alkylation: The final step involves the alkylation of the sulfonamide with 2-(Methylamino)ethyl chloride to produce N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include concentrated sulfuric acid for sulfonation and nitrating agents like nitric acid for nitration.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Reduction: 4-amino-N-[2-(Methylamino)ethyl]benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the methylamino group.
Scientific Research Applications
N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide
- N-[2-(Dimethylamino)ethyl]-4-nitrobenzene-1-sulfonamide
- N-[2-(Methylamino)ethyl]-4-aminobenzene-1-sulfonamide
Uniqueness
N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N3O4S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
N-[2-(methylamino)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H13N3O4S/c1-10-6-7-11-17(15,16)9-4-2-8(3-5-9)12(13)14/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
UVSBQTZBYBSNKG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)

![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)




![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)

